molecular formula C20H17N3O4S B451007 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE

5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B451007
M. Wt: 395.4g/mol
InChI Key: VWKPTZORZJXFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, a nitrobenzoyl group, and a phenyl group

Preparation Methods

The synthesis of 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the nitration of methyl 3-methylbenzoate to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the thiophene and phenyl groups, followed by amide formation to yield the final compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE include:

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4g/mol

IUPAC Name

5-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxamide

InChI

InChI=1S/C20H17N3O4S/c1-11-8-9-14(10-15(11)23(26)27)19(25)22-20-17(18(21)24)16(12(2)28-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,21,24)(H,22,25)

InChI Key

VWKPTZORZJXFOF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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